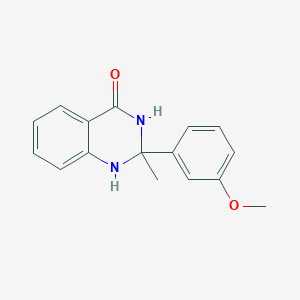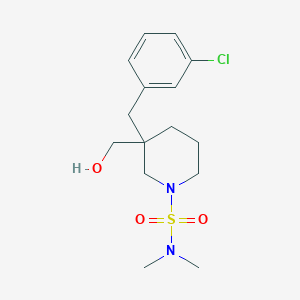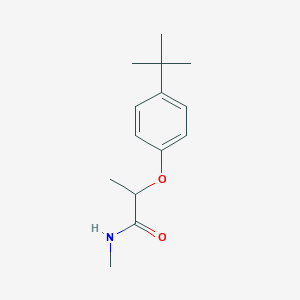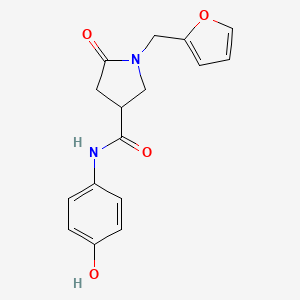
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone, also known as MMQ, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MMQ is a quinazolinone derivative that exhibits a unique chemical structure and possesses a wide range of biological activities.
作用机制
The mechanism of action of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of histone deacetylases, which regulate gene expression and chromatin structure. 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to modulate the activity of various transcription factors, including NF-κB and AP-1, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone exhibits a wide range of biochemical and physiological effects that are dependent on the dose and duration of exposure. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neuronal cells from oxidative stress-induced damage. 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to modulate the activity of various enzymes and signaling pathways, including topoisomerase II, histone deacetylases, and transcription factors.
实验室实验的优点和局限性
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments, including its high yield and purity, its wide range of biological activities, and its potential applications in the field of medicinal chemistry. However, 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the scientific research of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone. One potential direction is to further investigate its potential applications in the field of medicinal chemistry, including the development of novel anticancer and antiviral drugs. Another direction is to study the mechanism of action of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone in more detail to identify potential targets for drug development. Additionally, further studies are needed to evaluate the potential side effects and toxicity of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone in vivo and to optimize its synthetic method for large-scale production.
合成方法
The synthesis of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-aminobenzophenone with methyl iodide in the presence of potassium carbonate in DMF. The resulting product is then treated with sodium hydride in THF to obtain 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone in high yield. This synthetic method has been optimized and modified to improve the yield and purity of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone for various applications.
科学研究应用
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and neuroprotective effects. 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits antiviral activity against herpes simplex virus and human immunodeficiency virus. 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to reduce inflammation in animal models of arthritis and to protect neuronal cells from oxidative stress-induced damage.
属性
IUPAC Name |
2-(3-methoxyphenyl)-2-methyl-1,3-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-16(11-6-5-7-12(10-11)20-2)17-14-9-4-3-8-13(14)15(19)18-16/h3-10,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPFHPIMUUDQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-acetylphenyl)-7-[(5-iodo-2-furyl)methylene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B6123111.png)
![4-sec-butyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6123129.png)
![6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6123130.png)

![4-bromo-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6123159.png)

![N-(3-acetylphenyl)-N'-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6123165.png)
![2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6123179.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B6123187.png)

![methyl 3-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6123203.png)


![4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6123223.png)